

Fenpiverinium: A Technical Guide to its Chemical Structure and Anticholinergic Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fenpiverinium**

Cat. No.: **B1207433**

[Get Quote](#)

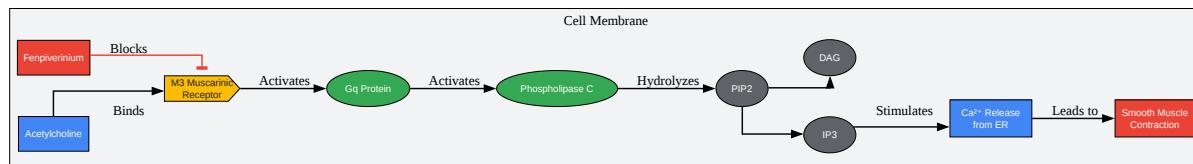
For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiverinium is a quaternary ammonium compound recognized for its anticholinergic and antispasmodic properties. This technical guide provides a comprehensive overview of the chemical structure and pharmacological activity of **Fenpiverinium**. While specific quantitative data on its receptor binding affinities and functional potency are not widely available in publicly accessible literature, this document outlines the established mechanism of action and details the standard experimental protocols used to characterize such compounds. This guide serves as a foundational resource for researchers and professionals involved in the study and development of anticholinergic agents.

Chemical Structure and Identification

Fenpiverinium is a synthetic compound characterized by a quaternary ammonium group, which is crucial for its pharmacological activity. The permanent positive charge on the nitrogen atom contributes to its strong interaction with the anionic site of muscarinic receptors.[\[1\]](#)


Table 1: Chemical and Physical Properties of **Fenpiverinium** Bromide

Property	Value	Reference
IUPAC Name	4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide bromide	[1]
CAS Number	125-60-0	[1]
Molecular Formula	C ₂₂ H ₂₉ BrN ₂ O	[1]
Molecular Weight	417.4 g/mol	[2] [3]
Synonyms	Fenpiverinium bromide, 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide	[2] [4]
Appearance	White to Off-White Solid	-
Solubility	Slightly soluble in Methanol and Water (with heating)	-

Pharmacological Activity and Mechanism of Action

Fenpiverinium functions as an antispasmodic and anticholinergic agent.[\[4\]](#)[\[5\]](#) Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, with a particular emphasis on the M3 subtype located on smooth muscle cells.[\[1\]](#) Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, responsible for initiating smooth muscle contraction.

By blocking the binding of acetylcholine to M3 receptors, **Fenpiverinium** inhibits the downstream signaling cascade that leads to an increase in intracellular calcium concentration, thereby preventing smooth muscle contraction and inducing relaxation. This targeted action makes it effective in alleviating spasms in the gastrointestinal, urinary, and biliary tracts.[\[1\]](#)

[Click to download full resolution via product page](#)

Figure 1: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and its inhibition by **Fenpiverinium**.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (Ki) of **Fenpiverinium** for the five muscarinic receptor subtypes (M1-M5) and its functional potency (pA2, IC50, or EC50 values) from in vitro smooth muscle preparations are not readily available in the public domain. The following tables are presented as templates to illustrate how such data would be structured for a comprehensive pharmacological profile.

Table 2: Template for Muscarinic Receptor Binding Affinities (Ki) of **Fenpiverinium**

Muscarinic Receptor Subtype	Ki (nM)	Radioligand	Tissue/Cell Line
M1	Data not available	e.g., [3H]-Pirenzepine	e.g., Human M1-CHO cells
M2	Data not available	e.g., [3H]-AF-DX 384	e.g., Human M2-CHO cells
M3	Data not available	e.g., [3H]-4-DAMP	e.g., Human M3-CHO cells
M4	Data not available	e.g., [3H]-Pirenzepine	e.g., Human M4-CHO cells
M5	Data not available	e.g., [3H]-QNB	e.g., Human M5-CHO cells

Table 3: Template for Functional Antagonistic Potency (pA2) of **Fenpiverinium**

Tissue Preparation	Agonist	pA2 Value	Schild Slope
Guinea Pig Ileum	Acetylcholine	Data not available	Data not available
Rat Bladder Detrusor	Carbachol	Data not available	Data not available
Porcine Tracheal Smooth Muscle	Acetylcholine	Data not available	Data not available

Experimental Protocols

The following sections describe standard methodologies for determining the quantitative pharmacological parameters of a muscarinic receptor antagonist like **Fenpiverinium**.

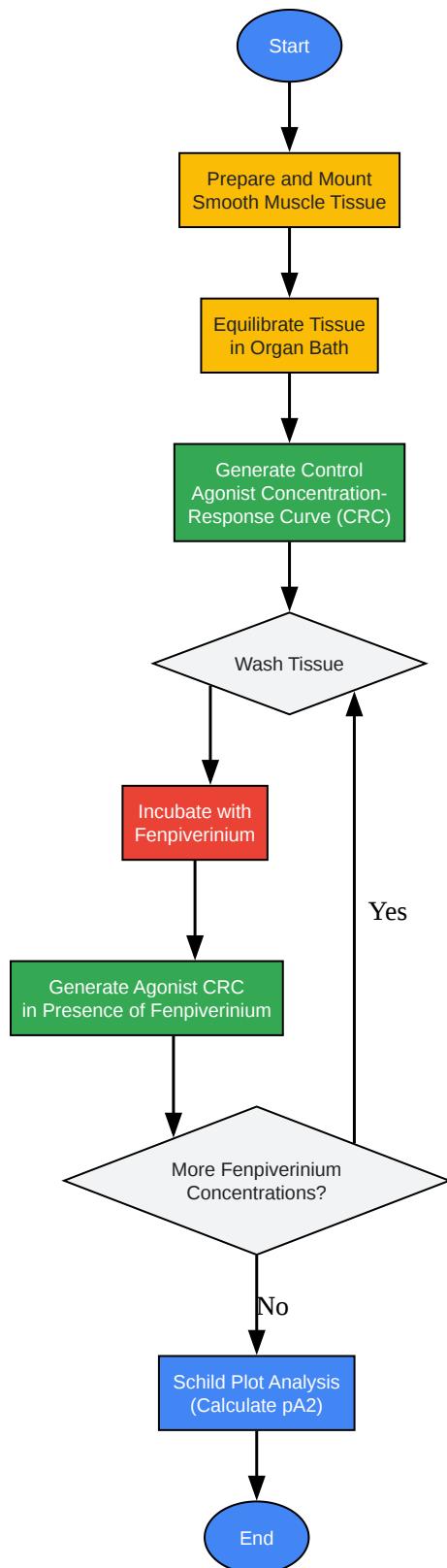
Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.

- Materials and Reagents:

- Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5 CHO cells).
- Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
- Unlabeled **Fenpiverinium** bromide.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Non-specific binding control (e.g., 1 μM Atropine).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.

- Procedure:
 - Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by differential centrifugation.
 - Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition with a range of **Fenpiverinium** concentrations.
 - Total Binding: Contains cell membranes and radioligand.
 - Non-specific Binding: Contains cell membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., atropine).
 - Competition: Contains cell membranes, radioligand, and varying concentrations of **Fenpiverinium**.
 - Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
 - Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.


- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The inhibition constant (K_i) for **Fenpiverinium** is calculated from the IC50 value (the concentration of **Fenpiverinium** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Isolated Organ Bath Assay for Smooth Muscle Contraction

This functional assay is used to determine the potency of an antagonist (e.g., pA2 value) in a physiological context.

- Materials and Reagents:
 - Animal tissue (e.g., guinea pig ileum, rat bladder).
 - Krebs-Henseleit physiological salt solution.
 - Carbogen gas (95% O₂, 5% CO₂).
 - Muscarinic agonist (e.g., Acetylcholine, Carbachol).
 - **Fenpiverinium** bromide.
 - Isolated organ bath system with isometric force transducers.
 - Data acquisition system.
- Procedure:
 - Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
 - Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

- Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine) to establish the baseline contractile response.
- Antagonist Incubation: Wash the tissue and incubate with a known concentration of **Fenpiverinium** for a set period.
- Agonist Concentration-Response Curve (in the presence of Antagonist): Generate a second cumulative concentration-response curve for the same agonist in the presence of **Fenpiverinium**.
- Repeat: Repeat steps 4 and 5 with increasing concentrations of **Fenpiverinium**.
- Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of **Fenpiverinium**. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of **Fenpiverinium**. The pA2 value, a measure of antagonist potency, is determined from the x-intercept of the Schild regression line. A slope of unity is indicative of competitive antagonism.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for determining the antagonistic potency of **Fenpiverinium** using an isolated organ bath setup.

Conclusion

Fenpiverinium is a well-established anticholinergic and antispasmodic agent with a clear mechanism of action involving the competitive antagonism of muscarinic receptors, particularly the M3 subtype, on smooth muscle cells. While its clinical utility in combination therapies is recognized, a detailed quantitative pharmacological profile, including receptor binding affinities and functional potencies, is not extensively documented in publicly available scientific literature. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such characterization, which would be invaluable for a more complete understanding of **Fenpiverinium**'s activity and for the development of new antispasmodic drugs. Further research to generate and publish this quantitative data is highly encouraged to fill the existing knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fenpiverinium Bromide [benchchem.com]
- 2. Fenpiverinium bromide - Bio-X™ | 125-60-0 | BF164453 [biosynth.com]
- 3. globalcalcium.com [globalcalcium.com]
- 4. Fenpiverinium - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Fenpiverinium: A Technical Guide to its Chemical Structure and Anticholinergic Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207433#fenpiverinium-chemical-structure-and-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com